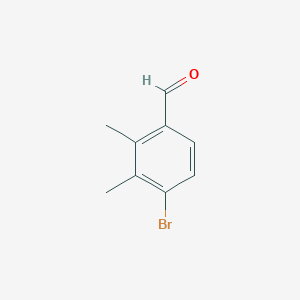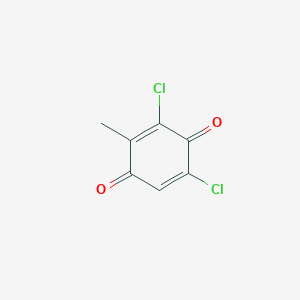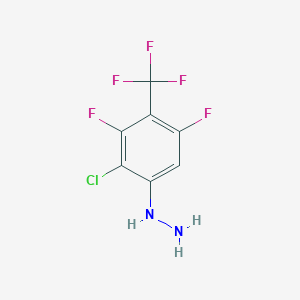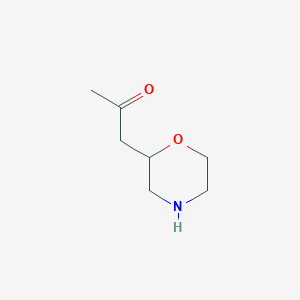![molecular formula C10H14O B050618 Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) CAS No. 114179-21-4](/img/structure/B50618.png)
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, the compound has been shown to modulate the activity of certain enzymes and receptors involved in various physiological processes, including cell signaling and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound has been shown to exhibit potent anti-cancer activity, making it a potential candidate for drug development. However, the compound also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI). One area of interest is the development of novel anti-cancer drugs based on the compound. Additionally, the compound may have potential applications in the development of new materials, such as polymers and coatings. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been used as a building block in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) can be synthesized through various methods, including the reaction of cyclobutanone with propargyl bromide and methyl magnesium bromide in the presence of copper iodide. Another method involves the reaction of cyclobutanone with propargyl bromide and zinc in the presence of palladium chloride and triphenylphosphine. The compound can also be synthesized through the reaction of 2-methyl-3-butyn-2-ol with cyclobutanone in the presence of a base.
Aplicaciones Científicas De Investigación
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer treatment. It has also been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
114179-21-4 |
|---|---|
Nombre del producto |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,2S)-1-ethynyl-2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-6-9(3)7-8-10(9,11)5-2/h2,4,6,11H,7-8H2,1,3H3/b6-4+/t9-,10+/m1/s1 |
Clave InChI |
VCGGPWOUUMLVPZ-HANDCERCSA-N |
SMILES isomérico |
C/C=C/[C@@]1(CC[C@]1(C#C)O)C |
SMILES |
CC=CC1(CCC1(C#C)O)C |
SMILES canónico |
CC=CC1(CCC1(C#C)O)C |
Sinónimos |
Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



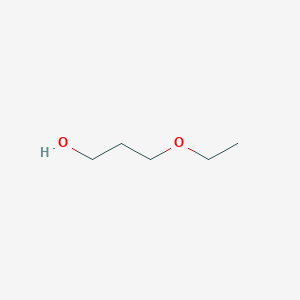
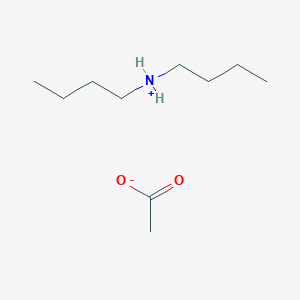
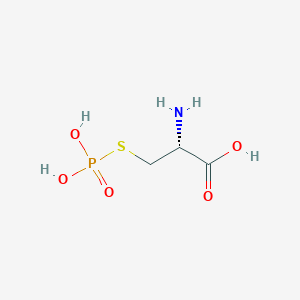
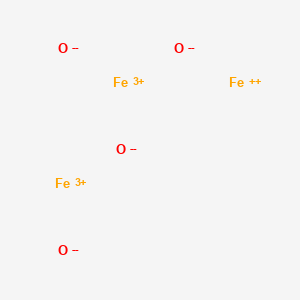
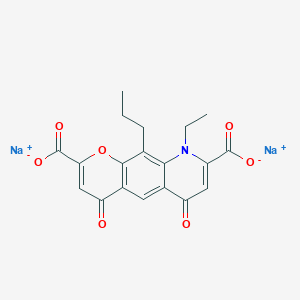
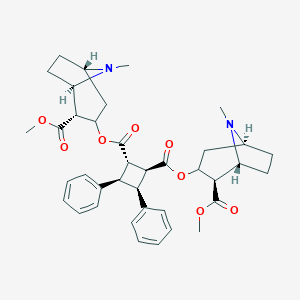
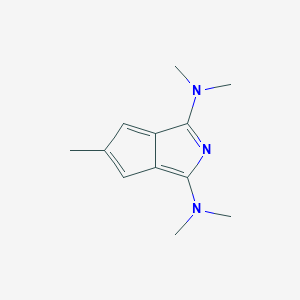
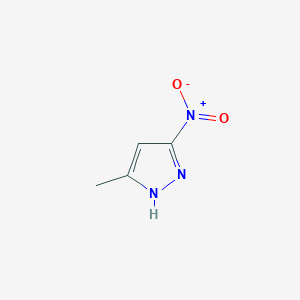
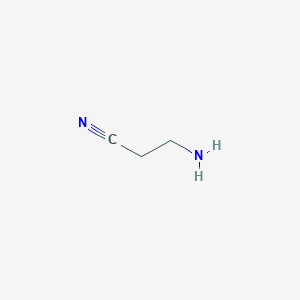
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
